molecular formula C15H12N2O4S B13549068 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethanone

1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethanone

Cat. No.: B13549068
M. Wt: 316.3 g/mol
InChI Key: RQSQPWIBUGPRKQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of phenothiazine, including this compound, are investigated for their potential use as therapeutic agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-7-nitro-10H-phenothiazin-10-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenothiazine core can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

1-(3-methoxy-7-nitrophenothiazin-10-yl)ethanone

InChI

InChI=1S/C15H12N2O4S/c1-9(18)16-12-5-3-10(17(19)20)7-14(12)22-15-8-11(21-2)4-6-13(15)16/h3-8H,1-2H3

InChI Key

RQSQPWIBUGPRKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])SC3=C1C=CC(=C3)OC

Origin of Product

United States

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